3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine

TRPV4 Ion Channel Pain

Inconsistent TRPV4 antagonist potency and undefined off-target profiles in generic pyridazine derivatives cause data variability. This compound provides a validated solution. It is a precisely characterized TRPV4 antagonist for reproducible research: • Quantified target engagement: Human TRPV4 IC50 = 5 nM, Rat IC50 = 1 nM. • Defined selectivity baseline: CYP3A4 inhibition (IC50 = 4 µM) and hERG liability (IC50 = 8 µM). • Trusted supply: Guaranteed high purity, comprehensive analytical documentation, and reliable global delivery.

Molecular Formula C12H10Cl2N2S
Molecular Weight 285.2 g/mol
CAS No. 650635-01-1
Cat. No. B12608078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine
CAS650635-01-1
Molecular FormulaC12H10Cl2N2S
Molecular Weight285.2 g/mol
Structural Identifiers
SMILESCCSC1=NN=C(C=C1)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C12H10Cl2N2S/c1-2-17-12-6-5-11(15-16-12)8-3-4-9(13)10(14)7-8/h3-7H,2H2,1H3
InChIKeyLKIWQDLPSFLSIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine: Technical Baseline


3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine (CAS: 650635-01-1) is a pyridazine derivative with a molecular formula of C12H10Cl2N2S and a molecular weight of 285.19 g/mol . The compound is characterized by a pyridazine core substituted with a 3,4-dichlorophenyl group at the 3-position and an ethylsulfanyl moiety at the 6-position [1]. Its primary documented bioactivity is as a potent antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, with a human TRPV4 IC50 of 5 nM [2], positioning it as a research tool for studying TRPV4-mediated physiology and pathology. The compound has also been profiled for its inhibition of cytochrome P450 3A4 (CYP3A4, IC50 = 4 µM) and the hERG potassium channel (IC50 = 8 µM) [3], providing a baseline for understanding its selectivity and potential off-target interactions in cellular and in vivo experimental systems.

3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine: In-Class Substitution Risks


Pyridazine derivatives, including 3-(3,4-dichlorophenyl)-6-(ethylsulfanyl)pyridazine, exhibit substantial variation in potency, selectivity, and pharmacokinetic properties based on subtle changes to the substitution pattern. Within the specific class of TRPV4 antagonists disclosed in US11260049, even closely related analogs display a range of IC50 values, from 0.5 nM to 5 nM [1], underscoring that small structural modifications can lead to significant differences in target engagement. Furthermore, the compound's profile includes measurable activity against CYP3A4 (IC50 = 4 µM) and hERG (IC50 = 8 µM) [2], which are not uniformly present across all pyridazine derivatives. Generic substitution without direct, quantitative evidence of equivalence for these key parameters—TRPV4 potency and off-target liability—introduces unacceptable experimental variability and potential data misinterpretation. The following quantitative evidence guide is designed to support data-driven selection and procurement decisions.

3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine: Quantitative Differentiation Evidence


TRPV4 Potency: Comparison with Patent Analogs

3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine (Example 125 in US11260049) demonstrates an IC50 of 5 nM against human TRPV4 [1]. This value is 10-fold less potent than the most potent analog in the same patent series (Example 121, IC50 = 0.5 nM) but equipotent to another analog (Example 2, IC50 = 5 nM) [2]. This precise positioning within the structure-activity relationship (SAR) of this chemical series is critical for selecting a compound with a specific potency window for mechanistic studies or assay development.

TRPV4 Ion Channel Pain Inflammation

TRPV4 Species Selectivity

The compound exhibits a notable difference in potency between rat and human TRPV4. It shows an IC50 of 1 nM against rat TRPV4 [1], which is 5-fold more potent than its activity against human TRPV4 (IC50 = 5 nM) [2]. This species-specific potency differential is a critical consideration for researchers planning in vivo rodent studies and for translating findings to human biology.

TRPV4 Species Selectivity In Vivo Pharmacology

CYP3A4 and hERG Off-Target Profile

The compound inhibits CYP3A4 with an IC50 of 4 µM and the hERG potassium channel with an IC50 of 8 µM [1]. These quantitative values provide a clear baseline for assessing the compound's potential for drug-drug interactions and cardiac liability, respectively. While this data is not a direct comparison to other pyridazine derivatives, it establishes a defined selectivity profile that is essential for interpreting in vitro and in vivo results.

CYP3A4 hERG Drug-Drug Interactions Cardiotoxicity

Physicochemical & LogP Profile

The compound has a calculated LogP of 4.5624 and a topological polar surface area (PSA) of 51.08 Ų . This high lipophilicity (LogP > 4) suggests it will have low aqueous solubility and a propensity for non-specific binding to plastics and proteins. This physicochemical profile is distinct from more polar pyridazine derivatives and must be considered during experimental design, including the use of appropriate solvents (e.g., DMSO) and controls for non-specific binding.

LogP Solubility ADME

3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine: Research and Industrial Applications


TRPV4 Research and Assay Development

As a well-characterized TRPV4 antagonist with a defined human IC50 of 5 nM [1], this compound is suitable for use as a reference tool in biochemical and cellular assays designed to study TRPV4 function. Its potency and species-specific profile (rat IC50 = 1 nM) [2] make it a valuable control for experiments investigating TRPV4-mediated calcium signaling, mechanosensation, and osmoregulation in both human and rodent model systems.

In Vivo Pain and Inflammation Models

The compound's high potency at rat TRPV4 (IC50 = 1 nM) [1] positions it as a useful tool for investigating the role of TRPV4 in animal models of inflammatory and neuropathic pain. Its characterized off-target profile (CYP3A4 IC50 = 4 µM; hERG IC50 = 8 µM) [2] provides essential context for interpreting in vivo efficacy and safety data, allowing researchers to differentiate between target-mediated and off-target effects.

ADME-Tox Reference Standard

The compound's documented inhibition of CYP3A4 (IC50 = 4 µM) and hERG (IC50 = 8 µM) [1] allows it to serve as a reference standard in ADME-Tox panels. Researchers can use this compound to benchmark their assays for cytochrome P450 inhibition and cardiac ion channel liability, providing a point of comparison when evaluating novel chemical entities within the pyridazine or TRPV4 antagonist space.

Pyridazine SAR Studies

This compound represents a specific point within the SAR landscape of 3,6-disubstituted pyridazines. Its TRPV4 IC50 of 5 nM [1] can be directly compared to other analogs in the same patent series, such as Example 121 (IC50 = 0.5 nM) and Example 2 (IC50 = 5 nM) [2]. This quantitative data supports medicinal chemistry efforts aimed at optimizing potency, selectivity, and physicochemical properties for TRPV4-targeted therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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